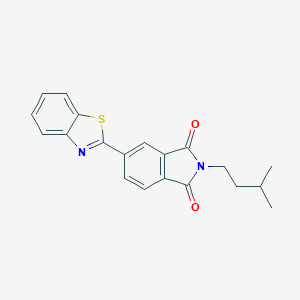
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound with a unique structure that includes a benzodioxole moiety, a methoxyphenyl group, and an isoindolinecarboxamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxole and methoxyphenyl intermediates. These intermediates are then coupled with an isoindolinecarboxamide derivative under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to interact with multiple targets, making it a versatile tool in scientific research.
Comparaison Avec Des Composés Similaires
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can be compared with other similar compounds, such as:
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide: This compound has a hydroxyl group instead of a methoxy group, which may alter its chemical and biological properties.
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxamide: The presence of a chlorine atom can significantly impact the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable in various research applications.
Propriétés
Formule moléculaire |
C24H18N2O6 |
|---|---|
Poids moléculaire |
430.4 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C24H18N2O6/c1-30-19-5-3-2-4-18(19)26-23(28)16-8-7-15(11-17(16)24(26)29)22(27)25-12-14-6-9-20-21(10-14)32-13-31-20/h2-11H,12-13H2,1H3,(H,25,27) |
Clé InChI |
APJBJFZORJTNBM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCC4=CC5=C(C=C4)OCO5 |
SMILES canonique |
COC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCC4=CC5=C(C=C4)OCO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(tert-butyl)-1,3-dioxo-2-[4-(phenyldiazenyl)phenyl]-5-isoindolinecarboxamide](/img/structure/B302964.png)

![5-bromo-2-methoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B302966.png)
![5-bromo-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methoxybenzamide](/img/structure/B302967.png)
![Methyl 2-({4-[(cyclohexylcarbonyl)amino]benzoyl}amino)benzoate](/img/structure/B302969.png)


![5-bromo-N-{6-[(5-bromo-2-methoxybenzoyl)amino]-2-pyridinyl}-2-methoxybenzamide](/img/structure/B302974.png)
![N-{4-[3-(4-bromophenyl)-3-oxo-1-propenyl]phenyl}-2-(2-chlorophenoxy)acetamide](/img/structure/B302979.png)
![3-{5-[(3-cyclohexylpropanoyl)amino]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B302982.png)

![2-{[(4-Chloro-3,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B302984.png)
![5-Hydroxy-2-{[(4-iodophenoxy)acetyl]amino}benzoic acid](/img/structure/B302985.png)
![N-(4-{[4-(5-benzoyl-1H-benzimidazol-2-yl)anilino]sulfonyl}phenyl)acetamide](/img/structure/B302987.png)
